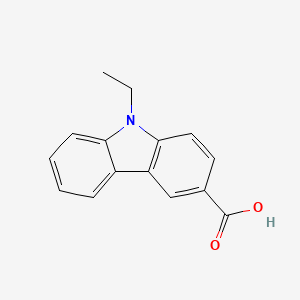

9-ethyl-9H-carbazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNANUJNRAGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284145 | |

| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-98-4 | |

| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57102-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 9-Ethyl-9H-carbazole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 9-ethyl-9H-carbazole-3-carboxylic acid, a key intermediate in the development of advanced materials and pharmaceutical agents. Carbazole derivatives are foundational scaffolds in organic electronics and medicinal chemistry, prized for their unique photophysical properties, thermal stability, and biological activity.[1][2][3] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, ensuring that the described protocols are robust and self-validating. We will detail a reliable three-step synthetic pathway, from the N-alkylation of carbazole to the final oxidation, and outline a full suite of analytical techniques required to unequivocally confirm the structure and purity of the target compound.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is most efficiently approached via a three-step sequence starting from commercially available carbazole. This strategy is predicated on sequential functionalization, first at the nitrogen atom and subsequently at the electron-rich C3 position of the carbazole nucleus.

-

N-Alkylation: The initial step involves the ethylation of the carbazole nitrogen. This is a critical modification that not only enhances solubility in organic solvents but also modulates the electronic properties of the aromatic system for subsequent reactions.[2]

-

Formylation: The introduction of a functional group at the C3 position is achieved through the Vilsmeier-Haack reaction. This reaction is exceptionally well-suited for electron-rich aromatic heterocycles like N-substituted carbazoles, offering high regioselectivity for the 3- and 6-positions.[4] This step yields the aldehyde precursor, 9-ethyl-9H-carbazole-3-carbaldehyde.

-

Oxidation: The final step involves the mild oxidation of the formyl group to a carboxylic acid. This transformation provides the target molecule, a versatile building block ready for further derivatization, such as amide or ester formation.

The logical flow of this synthetic pathway is illustrated below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints to confirm the successful completion of each stage before proceeding.

Step 1: Synthesis of 9-Ethyl-9H-carbazole

-

Principle: This is a classic nucleophilic substitution reaction where the deprotonated nitrogen of carbazole acts as a nucleophile, attacking an ethyl halide. The choice of a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone ensures efficient deprotonation and subsequent alkylation.

-

Detailed Protocol:

-

To a solution of carbazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of carbazole is often indicated by a change in color and the cessation of hydrogen gas evolution.

-

Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting carbazole is consumed.

-

Quench the reaction cautiously by the slow addition of cold water. This will precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and then with cold hexane to remove mineral oil.

-

Recrystallize the crude solid from ethanol to yield pure 9-ethyl-9H-carbazole as a white solid.[5]

-

-

Validation Checkpoint: Successful synthesis is confirmed by ¹H NMR spectroscopy, where the characteristic broad singlet of the N-H proton (around 8.1 ppm) disappears and is replaced by the quartet and triplet signals of the N-ethyl group (approx. 4.4 ppm and 1.4 ppm, respectively).[5]

Step 2: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

-

Principle: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an activated aromatic ring. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃). This electrophile preferentially attacks the electron-rich C3 position of 9-ethyl-9H-carbazole.[4]

-

Detailed Protocol:

-

In a flask maintained under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with vigorous stirring. The mixture will become thick and viscous as the Vilsmeier reagent forms. Stir for 30 minutes at 0 °C.

-

Add a solution of 9-ethyl-9H-carbazole (1 equivalent) in a minimum amount of anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 3-4 hours. Monitor by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the careful addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8. This will precipitate the aldehyde.

-

Filter the resulting solid, wash extensively with water, and dry.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde.[6]

-

-

Validation Checkpoint: FT-IR spectroscopy will show the appearance of a strong carbonyl (C=O) stretching peak around 1680-1700 cm⁻¹ and a characteristic aldehyde C-H stretching peak around 2820 cm⁻¹. ¹H NMR will show a new singlet for the aldehyde proton around 10.0 ppm.

Step 3: Synthesis of this compound

-

Principle: This step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be used, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). KMnO₄ in an acetone/water mixture is a common and effective choice.

-

Detailed Protocol:

-

Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.

-

Add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise to the aldehyde solution. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

-

Stir the mixture at room temperature for 2-4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

To quench the reaction and dissolve the MnO₂, add a small amount of sodium bisulfite solution until the mixture becomes colorless.

-

Remove the acetone via rotary evaporation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylate salt and precipitate the carboxylic acid.

-

Filter the white precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

-

If necessary, recrystallize from an ethanol/water mixture to obtain pure this compound.

-

-

Validation Checkpoint: The aldehyde proton signal (~10.0 ppm) will disappear in the ¹H NMR spectrum, and a new broad singlet for the carboxylic acid proton will appear downfield (>12 ppm). FT-IR will show the disappearance of the aldehyde C-H stretch and the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹, overlapping with C-H stretches. The C=O stretch will remain, typically shifting slightly to 1680-1710 cm⁻¹.[7]

Characterization and Data Interpretation

Unequivocal identification of the final product requires a combination of spectroscopic and physical data. The molecular structure and its key functional components are visualized below.

Caption: Key structural components of this compound.

Summary of Analytical Data

The expected analytical data for the successfully synthesized and purified product are summarized below.

| Analysis | Parameter | Expected Result/Observation | Reference |

| Physical State | Appearance | White to off-white solid | - |

| Melting Point | Range | 230-231 °C | [8] |

| FT-IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | [7] |

| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 cm⁻¹ | [5] | |

| C=O Stretch (Carboxylic Acid) | 1710-1680 cm⁻¹ (strong, sharp) | [7] | |

| C=C Stretch (Aromatic) | 1620-1580 cm⁻¹ | [5] | |

| C-O Stretch | 1320-1210 cm⁻¹ | [7] | |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | >12.0 ppm (s, br, 1H) | - |

| (CDCl₃, δ ppm) | Aromatic Protons | 8.8-7.3 ppm (m, 7H) | [9] |

| Ethyl Protons (-CH₂-) | ~4.4 ppm (q, J ≈ 7.2 Hz, 2H) | [5] | |

| Ethyl Protons (-CH₃) | ~1.4 ppm (t, J ≈ 7.2 Hz, 3H) | [5] | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170-175 ppm | - |

| (CDCl₃, δ ppm) | Aromatic Carbons | 142-108 ppm | [10] |

| Ethyl Carbon (-CH₂-) | ~38 ppm | [10] | |

| Ethyl Carbon (-CH₃) | ~14 ppm | [10] | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 239 | [11] |

Spectroscopic Interpretation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides definitive proof of the functional group transformation. The most telling feature is the emergence of the broad O-H stretching band, a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[7] This, combined with the strong carbonyl (C=O) absorption, confirms the presence of the -COOH group. The absence of the precursor's aldehyde C-H stretch near 2820 cm⁻¹ validates the completion of the oxidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the overall structure. The integration of the aromatic region should correspond to seven protons. The downfield singlet (often broad and sometimes not observed without careful shimming) confirms the acidic proton. The quartet and triplet of the ethyl group confirm the N-alkylation is intact.

-

¹³C NMR: This spectrum verifies the carbon skeleton. The key signal is the carbonyl carbon in the 170-175 ppm range. The presence of two aliphatic signals (~38 and ~14 ppm) and multiple aromatic signals confirms the major structural components.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) spectrum should show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 239, corresponding to the molecular formula C₁₅H₁₃NO₂.[11]

Conclusion and Outlook

This guide has outlined a robust and verifiable three-step synthesis for this compound. By understanding the principles behind each reaction and utilizing the specified analytical checkpoints, researchers can confidently produce and validate this important chemical intermediate. The inherent versatility of the carboxylic acid functional group makes this molecule a valuable platform for further elaboration, enabling its use in the synthesis of novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and as a scaffold for developing new therapeutic agents.[2][12] The methodologies described herein provide a solid foundation for such advanced research and development endeavors.

References

-

ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. Available at: [Link]

-

Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. Available at: [Link]

-

Xinghui. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]

-

Kocyigit, U. M., et al. (2021). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure & Dynamics, 39(1), 1-15. Available at: [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook. Available at: [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Available at: [Link]

-

PubChem. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available at: [Link]

-

ResearchGate. (n.d.). 9-Ethyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Available at: [Link]

-

da Silva, G. F., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(9), 2495. Available at: [Link]

-

Khan, I., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(1), 1-19. Available at: [Link]

-

University of Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Available at: [Link]

-

TÜBİTAK Academic Journals. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Available at: [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]

-

NIST. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Available at: [Link]

-

Sharma, L., et al. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(1), 1-15. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. lookchem.com [lookchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scbt.com [scbt.com]

- 12. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, UV-Vis) of 9-ethyl-9H-carbazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-ethyl-9H-carbazole-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic signature of this compound, a molecule of interest in materials science and pharmaceutical development. As direct, comprehensive spectral data for this specific molecule is not consolidated in a single source, this document serves as an expert-guided interpretation, drawing from established principles of spectroscopy and data from closely related analogs. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid, aromatic carbazole core, functionalized with an N-ethyl group and a C-3 carboxylic acid. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The carbazole moiety is known for its strong UV absorbance and fluorescence, while the carboxylic acid group introduces characteristic infrared absorptions and influences the chemical shifts of nearby protons and carbons in NMR spectroscopy. The N-ethyl group provides additional signals that are readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the ethyl group and the aromatic protons of the carbazole ring, as well as the acidic proton of the carboxylic acid. The expected chemical shifts (in ppm, relative to TMS) are detailed in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| Aromatic (Carbazole) | ~7.2 - 8.8 | Multiplets | ~7-9 Hz | The substitution at C-3 will lead to a complex splitting pattern. Protons closer to the electron-withdrawing carboxylic acid group will be shifted downfield. |

| N-CH₂ (Ethyl) | ~4.4 | Quartet | ~7.2 | The methylene protons are coupled to the methyl protons. |

| N-CH₂CH₃ (Ethyl) | ~1.4 | Triplet | ~7.2 | The methyl protons are coupled to the methylene protons. |

Causality Behind Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is typically well-resolved.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-COOH) | ~168 | This is a characteristic chemical shift for a carboxylic acid carbonyl carbon.[3] |

| Aromatic (Carbazole) | ~110 - 143 | The carbazole ring will show multiple signals in this region. The carbon attached to the carboxylic acid will be shifted downfield.[1] |

| N-CH₂ (Ethyl) | ~37 | |

| N-CH₂CH₃ (Ethyl) | ~14 |

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is presented below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. For this compound, the key vibrational modes will be from the carboxylic acid and the aromatic carbazole core.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[3][4] |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | From the ethyl group. |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The strong carbonyl absorption is a key diagnostic peak.[3][4] |

| C=C stretch (Aromatic) | 1620 - 1450 | Medium to Strong | Multiple bands are expected in this region. |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

Trustworthiness through Self-Validation: The presence of both the very broad O-H stretch and the strong C=O stretch is a highly reliable confirmation of the carboxylic acid functionality.[3][4]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.

UV-Visible (UV-Vis) Spectroscopy

The extended π-system of the carbazole ring is a strong chromophore, leading to characteristic absorptions in the UV region.

| Transition | Expected λmax (nm) | Solvent | Notes |

| π → π | ~240 - 260 | Ethanol or THF | High energy transition of the aromatic system.[5][6] |

| π → π | ~290 - 310 | Ethanol or THF | Characteristic of the carbazole core.[5][6] |

| n → π* | ~340 - 365 | Ethanol or THF | Lower energy transition, may be influenced by the carboxylic acid group.[5] |

Expertise in Interpretation: The UV-Vis spectrum of carbazole derivatives typically shows multiple absorption bands.[5][6][7][8] The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents. The carboxylic acid group, being an electron-withdrawing group, can cause a slight shift in the absorption maxima compared to unsubstituted 9-ethyl-carbazole.

Experimental Protocol for UV-Vis Spectroscopy

Caption: A typical workflow for obtaining a UV-Vis absorption spectrum.

Summary and Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined use of NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification and characterization of the molecule. This guide provides the expected spectral data based on sound scientific principles and data from related compounds, along with robust experimental protocols to ensure data integrity and reproducibility.

References

- Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(4), 856-865.

-

ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

- Zhang, J., et al. (2018).

-

ResearchGate. (n.d.). FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly.... Retrieved from [Link]

- MDPI. (2022).

-

ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

- Achi, S. S. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.

- MDPI. (2025). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2025, m2103.

- Li, E., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1537-1553.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-ethyl-. Retrieved from [Link]

- MDPI. (2025). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2025, m2103.

- Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of the American Society for Mass Spectrometry, 32(4), 1013-1025.

-

NIST. (n.d.). 9H-Carbazole, 9-ethyl-. Retrieved from [Link]

-

Universitat de Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Retrieved from [Link]

- Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 7(10), 312-316.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Semantic Scholar. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. Retrieved from [Link]

-

PubChem. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(10), 312-316.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarena.com [scholarena.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 9-ethyl-9H-carbazole-3-carboxylic Acid

Foreword: Unveiling Molecular Architecture for Advanced Drug and Materials Development

In the realms of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from its solubility and bioavailability as a pharmaceutical agent to its charge transport characteristics in an organic electronic device. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 9-ethyl-9H-carbazole-3-carboxylic acid, a molecule of significant interest due to the versatile carbazole scaffold. While a definitive crystal structure for this exact compound is not publicly available at the time of this writing, this paper will serve as a robust technical guide by detailing the complete workflow for its analysis. We will draw upon established synthetic routes and crystallographic data from closely related analogues to present a representative structural model and a thorough exposition of the analytical process. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each critical step of the investigation.

The Strategic Importance of this compound

The carbazole moiety is a privileged heterocyclic structure renowned for its presence in a wide array of biologically active compounds and functional organic materials. The rigid, planar, and electron-rich nature of the carbazole core makes it an exceptional building block. The introduction of an ethyl group at the N9 position enhances solubility in organic solvents and can influence molecular packing, while the carboxylic acid group at the C3 position provides a crucial handle for forming salts, esters, or amides, and for engaging in hydrogen bonding interactions. These features make this compound and its derivatives promising candidates for applications ranging from antibacterial agents to materials for organic light-emitting diodes (OLEDs).

Determining the single-crystal X-ray structure of this compound is paramount. It allows for the unambiguous confirmation of its chemical connectivity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the supramolecular assembly in the solid state. This information is critical for understanding and predicting material properties and for designing next-generation molecules with tailored functionalities.

Synthesis and Crystallization: From Precursor to Pristine Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.

Synthetic Pathway

A plausible and efficient synthesis of this compound commences with the commercially available 9-ethyl-9H-carbazole. The synthesis proceeds via a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position, followed by an oxidation to the desired carboxylic acid.

Protocol 1: Synthesis of this compound

-

Formylation: To a solution of 9-ethyl-9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents).[1]

-

Allow the reaction mixture to stir at room temperature for 10-12 hours.

-

Pour the mixture into ice water and stir for 30 minutes to precipitate the product, 9-ethyl-9H-carbazole-3-carbaldehyde.

-

Collect the crude product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for purification.[1]

-

Oxidation: Suspend the 9-ethyl-9H-carbazole-3-carbaldehyde in a suitable solvent system (e.g., a mixture of acetone and water).

-

Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching any excess oxidant, followed by acidification to precipitate the carboxylic acid.

-

Collect the this compound by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with well-defined faces and no visible defects—is often the most challenging step.[2] The slow evaporation technique is a robust and widely successful method for small organic molecules.[2][3]

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble. A binary solvent system, where the compound is soluble in one solvent and less soluble in another, can also be highly effective.[3] For this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane could be explored.

-

Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle warming can be used to aid dissolution. Ensure the solution is saturated or near-saturated at room temperature.

-

Slow Evaporation: Cover the vial with a cap or parafilm with a few small perforations. This allows the solvent to evaporate slowly over a period of days to weeks.[3]

-

Incubation: Place the vial in a vibration-free environment. Disturbances can lead to the formation of multiple small crystals instead of a single large one.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals gently with a small amount of a solvent in which they are insoluble and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 3: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[5] Modern diffractometers use sensitive detectors like CCD or CMOS detectors to record the diffraction pattern.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. The data is then scaled and merged to produce a final reflection file.[6]

-

Structure Solution: The phase problem is solved using computational methods. For small molecules, direct methods or Patterson methods are commonly employed to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, often with software such as SHELXL.[7] This process refines the atomic positions, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Structural Analysis and Discussion: A Representative Model

While the specific crystal structure of this compound is not available, we can infer its likely structural features based on the crystallographic data of closely related compounds, such as 3-bromo-9-ethyl-9H-carbazole and (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid.[8][9]

The following table presents representative crystallographic data that would be expected for the title compound.

| Parameter | Representative Value | Source of Analogy |

| Chemical Formula | C₁₅H₁₃NO₂ | - |

| Formula Weight | 239.27 | - |

| Crystal System | Monoclinic or Orthorhombic | [8][9] |

| Space Group | P2₁/c or Pbca | [8][9] |

| a (Å) | 10 - 16 | [8][9] |

| b (Å) | 5 - 8 | [8][9] |

| c (Å) | 20 - 34 | [8][9] |

| β (°) | 90 or ~95 | [8][9] |

| V (ų) | 1700 - 2500 | [8][9] |

| Z | 4 or 8 | [8][9] |

| Density (calculated) (g/cm³) | ~1.3 - 1.5 | [9] |

| R-factor (R1) | < 0.06 | [8] |

| weighted R-factor (wR2) | < 0.20 | [8] |

Molecular Geometry

The carbazole ring system is expected to be essentially planar, as is characteristic of this moiety. The ethyl group at the N9 position will likely be oriented out of the plane of the carbazole ring. The carboxylic acid group at the C3 position will also be largely coplanar with the aromatic system to maximize conjugation.

The following diagram depicts the likely molecular structure of this compound.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The most significant intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common motif for carboxylic acids in the solid state.

Furthermore, the planar carbazole rings are likely to engage in π-π stacking interactions, which will further stabilize the crystal packing. These interactions typically involve offset stacking of the aromatic rings of adjacent molecules. The interplay between the hydrogen bonding and π-π stacking will define the overall three-dimensional architecture of the crystal.

Conclusion

The crystal structure analysis of this compound provides indispensable information for understanding its properties and for its rational application in drug development and materials science. This guide has detailed the complete workflow, from synthesis and crystallization to the final stages of structure refinement and analysis. By leveraging data from closely related analogues, we have presented a representative model of the molecular and supramolecular structure, highlighting the key roles of hydrogen bonding and π-π stacking in the solid-state assembly. The methodologies and principles outlined herein serve as a comprehensive technical resource for researchers engaged in the structural characterization of novel molecular entities. The elucidation of such crystal structures is a cornerstone of modern chemical and pharmaceutical research, enabling the design of molecules with enhanced efficacy and desired material properties.

References

-

Sun, W., Liu, W.-M., & Li, S.-L. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o884. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 967–974. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1067–o1068. [Link]

-

X-Ray Core Laboratory, University of South Carolina. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-9-ethylcarbazole. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ResearchGate. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Kaunas University of Technology ePubl. [Link]

-

Cogdell, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52–56. [Link]

-

University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Groen, C. P., & Reek, J. N. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. [Link]

-

Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

-

Wang, Y., Zhang, J., & Zhang, J.-P. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. [Link]

-

Sun, W., Liu, W. M., & Li, S. L. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o884. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Rupp, B. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

-

Wang, Y., Zhang, J., & Zhang, J.-P. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(3), 567-576. [Link]

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

Zhou, H.-X., Chen, Z., & Wu, F.-Y. (2010). 9-Hexyl-3-iodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(2), o230. [Link]

-

Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]

-

Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (2015). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of {4-[2-(9Hexyl-9H-carbazol-3-yl)vinyl] phenyl} Dimethylamine. Retrieved from [Link]

Sources

- 1. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow Evaporation Method [people.chem.umass.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 9-ethyl-9H-carbazole-3-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 9-ethyl-9H-carbazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a derivative of carbazole, a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. The unique electronic and structural properties of the carbazole nucleus, combined with the functionalization at the 9- and 3-positions, impart this molecule with distinct characteristics relevant to drug design and the development of organic electronic materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, physicochemical parameters, spectral data, and potential applications. The synthesis and reactivity of this compound are also discussed, offering insights for its further investigation and utilization in scientific research.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have been the subject of extensive research due to their wide range of biological activities and unique photophysical properties. The carbazole ring system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and planar scaffold that is amenable to chemical modification. This structural feature is a key contributor to the diverse pharmacological effects observed in carbazole-containing molecules, which include anticancer, antibacterial, antioxidant, and anti-inflammatory activities[1][2].

The N-ethyl substitution at the 9-position of the carbazole ring enhances the molecule's lipophilicity, which can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group at the 3-position introduces a polar, ionizable functional group that can participate in hydrogen bonding and salt formation, significantly impacting the compound's solubility and potential for formulation into pharmaceutical dosage forms. The strategic placement of these functional groups on the carbazole core makes this compound a molecule of considerable interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following sections detail the key physicochemical parameters of this compound.

Molecular Structure and Identity

The molecular identity of this compound is established by its chemical formula, molecular weight, and CAS registry number.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | |

| Molecular Weight | 239.27 g/mol | |

| CAS Number | 57102-98-4 | |

| IUPAC Name | This compound |

Physical Properties

The physical state and melting point of a compound are critical parameters for its handling, purification, and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 230-231 °C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Acidity

The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in biological systems and its potential for salt formation.

| Property | Value | Source |

| pKa (Predicted) | ~4.40 ± 0.30 (for 9H-carbazole-3-carboxylic acid) |

Note: The provided pKa is a predicted value for the parent compound without the N-ethyl group. The electron-donating nature of the ethyl group at the 9-position is expected to have a minor influence on the acidity of the carboxylic acid at the 3-position.

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. While a complete set of high-resolution spectra for this compound is not publicly available, the expected spectral features can be inferred from data on closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands[3]. For this compound, the following key absorptions are anticipated:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic ethyl group).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.

-

O-H Bend: Bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. Based on the structure of this compound and data from similar compounds, the following NMR signals can be predicted:

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).

-

Aromatic Protons: A series of doublets and triplets in the aromatic region (7.0-9.0 ppm), corresponding to the protons on the carbazole ring system. The proton at the 4-position, adjacent to the carboxylic acid, is expected to be the most deshielded.

-

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~4.4 ppm) and a triplet for the methyl protons (~1.4 ppm).

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-145 ppm).

-

Ethyl Group Carbons (-CH₂CH₃): Signals for the methylene (~38 ppm) and methyl (~14 ppm) carbons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 239.27. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from carbazole or a suitable derivative. A plausible synthetic route is outlined below.

Figure 1: A proposed synthetic pathway for this compound.

Step-by-Step Methodology (Proposed):

-

N-Alkylation of Carbazole: Carbazole is reacted with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide to yield 9-ethyl-9H-carbazole[4].

-

Friedel-Crafts Acylation: 9-ethyl-9H-carbazole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction typically directs the acetyl group to the 3-position due to the electronic properties of the carbazole ring[4].

-

Oxidation to Carboxylic Acid: The resulting 3-acetyl-9-ethyl-9H-carbazole is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypobromite (NaOBr), which selectively oxidizes the methyl ketone to a carboxylate, followed by acidification to yield the final product.

The reactivity of this compound is primarily dictated by the carboxylic acid group. It can undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic carbazole ring can also undergo further electrophilic substitution, although the existing substituents will influence the position of subsequent reactions.

Potential Applications in Drug Development and Materials Science

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents and functional materials.

Anticancer Drug Discovery

Carbazole derivatives have shown significant potential as anticancer agents[1]. The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been demonstrated to induce apoptosis in melanoma cells through the activation of the p53 tumor suppressor pathway[1]. This suggests that this compound could serve as a valuable starting point for the synthesis of new anticancer drug candidates.

Figure 2: Key structural features of this compound and their relevance to potential biological targets in cancer.

Materials Science

The carbazole moiety is known for its excellent hole-transporting properties, making it a valuable component in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. The ability to functionalize the carbazole core allows for the fine-tuning of its electronic and optical properties. The carboxylic acid group of this compound can be used as an anchoring group to attach the molecule to surfaces or to incorporate it into larger polymer structures, opening up possibilities for the development of novel functional materials.

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a summary of its known physical and chemical properties, drawing upon available data and established chemical principles. While there are gaps in the experimental data for this specific compound, the information presented herein provides a solid foundation for researchers and scientists to build upon. Further experimental characterization of this compound is warranted to fully explore its potential and to enable its rational application in the development of new technologies and therapies.

References

-

Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 11(1), 1-13. [Link]

-

Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. [Link]

-

LookChem. This compound. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Iranian Chemical Society, 19(1), 1-22. [Link]

Sources

- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Solubility Profile of 9-ethyl-9H-carbazole-3-carboxylic acid: A Guide to Experimental Determination and Theoretical Considerations

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, carbazole derivatives are of significant interest due to their unique electronic properties and biological activity.[1] 9-ethyl-9H-carbazole-3-carboxylic acid, a molecule combining a bulky, aromatic carbazole core with a polar carboxylic acid function, presents a compelling yet challenging profile for formulation and application development. Understanding its solubility in common organic solvents is not merely a data point; it is a critical parameter that dictates everything from reaction conditions in synthesis to bioavailability in pharmaceutical formulations.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure. Analyzing the constituent parts of this compound allows us to form a strong hypothesis about its behavior in various solvents.

-

9H-Carbazole Core : This large, fused aromatic system is inherently non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[2] This group will drive solubility in polar, protic solvents like alcohols and can even ionize in the presence of a base, dramatically altering its solubility profile.

-

N-Ethyl Group (-CH₂CH₃) : The ethyl group attached to the carbazole nitrogen slightly increases the molecule's lipophilicity and steric bulk compared to its unsubstituted counterpart, 9H-carbazole-3-carboxylic acid. This modification will likely decrease its solubility in highly polar solvents and may subtly enhance it in non-polar environments.

Based on this structure, we can apply the "like dissolves like" principle.[2][3] We predict moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) where both hydrogen bonding and dispersion forces can be accommodated. Solubility is expected to be poor in highly non-polar solvents like hexane and low in water due to the dominant hydrophobic carbazole core.[4]

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The shake-flask method is the universally accepted gold standard for determining thermodynamic (equilibrium) solubility.[5] It measures the maximum concentration of a compound that can dissolve in a solvent under controlled conditions.[6]

Experimental Rationale

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true solubility limit. Using a high-performance analytical technique like HPLC allows for accurate and specific quantification of the dissolved analyte, even in the presence of impurities.

Step-by-Step Methodology

-

Preparation :

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Causality Note: Using an amount of solid visibly in excess of what dissolves is crucial to ensure equilibrium with the solid phase is maintained throughout the experiment.[5]

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours).

-

Causality Note: Continuous agitation is necessary to maximize the surface area for dissolution. A 24-72 hour window is standard to ensure that the system reaches thermodynamic equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.[5][7]

-

-

Sample Separation :

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial.

-

Causality Note: Filtration is a critical step to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[7]

-

-

Quantification :

-

Accurately dilute the filtered saturate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Causality Note: A validated analytical method ensures that the measurement is accurate, precise, and specific to the target compound.[8]

-

-

Calculation :

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for determining equilibrium solubility.

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several interdependent factors. Understanding these allows for the rational selection of solvents and conditions.

Table 1: Predicted Influence of Solvent Properties

| Solvent Class | Key Properties | Predicted Solubility | Rationale |

| Polar Protic | High polarity, H-bond donor & acceptor | Moderate to Good | The carboxylic acid group can form strong hydrogen bonds with solvents like methanol and ethanol, overcoming the non-polar nature of the carbazole core.[2] |

| Polar Aprotic | High polarity, H-bond acceptor only | Good | Solvents like DMSO and DMF can accept hydrogen bonds from the -COOH group and have sufficient polarity to solvate the molecule effectively. |

| Moderate Polarity | Intermediate polarity (e.g., Ethyl Acetate, DCM) | Moderate to Low | These solvents offer a balance, interacting favorably with the carbazole core but less effectively with the highly polar carboxylic acid group compared to polar solvents. |

| Non-polar | Low polarity, van der Waals forces only | Poor | Solvents like hexane and toluene cannot effectively solvate the polar carboxylic acid group, leading to low solubility despite favorable interactions with the carbazole core.[3] |

The interplay between the solute's structural features and the solvent's properties is paramount. The diagram below illustrates these logical relationships.

Caption: Interplay of molecular and external factors on solubility.

Conclusion

While specific published data is scarce, a strong, scientifically grounded prediction of the solubility of this compound can be made based on its molecular structure. It is expected to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and polar aprotic solvents like DMSO. Its solubility will be limited in non-polar media. For any application in research or drug development, it is imperative to move beyond prediction and perform empirical measurements. The detailed shake-flask protocol provided in this guide offers a robust and reliable pathway to generate the high-quality, quantitative data necessary for informed scientific decisions.

References

- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Starr, J. N. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Wohlfarth, C., & Kolska, Z. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Factors affecting solubility. (n.d.).

- Azzouz, A. S. P., & Al-Niemi, M. M. H. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate.

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.

- CymitQuimica. (n.d.). CAS 51035-17-7: 9H-carbazole-3-carboxylic acid.

Sources

- 1. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 2. flexbooks.ck12.org [flexbooks.ck12.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 9-Ethyl-9H-Carbazole-3-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique photophysical properties and biological activity.[1][2] 9-Ethyl-9H-carbazole-3-carboxylic acid (9E-CBZ-3CA), in particular, represents a versatile scaffold, combining the electron-donating carbazole core with an electron-withdrawing carboxylic acid group, making it a candidate for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the synergistic application of experimental spectroscopy and quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 9E-CBZ-3CA. By integrating Density Functional Theory (DFT) with empirical data, we present a validated workflow that offers profound insights into molecular behavior, guiding rational design for future applications.

Introduction: The Rationale for a Hybrid Experimental-Theoretical Approach

In the development of novel functional molecules, a deep understanding of the structure-property relationship is paramount. While experimental techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy provide invaluable macroscopic data, they often fall short of explaining the underlying electronic and geometric phenomena.[5] Quantum chemical calculations, particularly those based on DFT, bridge this gap by providing a microscopic view of the molecule.[3][6]

This guide focuses on a well-established computational protocol, using the B3LYP functional with a 6-311++G(d,p) basis set, to analyze 9E-CBZ-3CA.[7] This level of theory is widely recognized for its balance of computational efficiency and accuracy in predicting the properties of organic molecules.[3][8] We will detail the process of geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP). The causality behind each step is explained, demonstrating how theoretical data is not merely a prediction but a powerful tool for interpreting and validating experimental results.

Methodologies: A Self-Validating Workflow

The core of our approach is a workflow where computational and experimental arms validate each other. The theoretical model is first benchmarked against experimental data, and once validated, it can be used to predict properties that are difficult or impossible to measure directly.

Experimental Protocols

Synthesis Overview: The target molecule, 9E-CBZ-3CA, can be synthesized via a multi-step process. A common route involves the N-ethylation of carbazole, followed by a formylation reaction (e.g., Vilsmeier-Haack) at the 3-position to yield 9-ethyl-9H-carbazole-3-carbaldehyde.[9][10] The final step is the oxidation of the aldehyde group to a carboxylic acid.

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of solid 9E-CBZ-3CA is finely ground with potassium bromide (KBr), an infrared-transparent matrix.

-

Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.[5]

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of 9E-CBZ-3CA is prepared in a suitable UV-transparent solvent, such as ethanol or DMSO.[3]

-

Data Acquisition: The absorption spectrum is measured using a dual-beam UV-Vis spectrophotometer, typically across a range of 200–800 nm.[3]

Computational Details

All theoretical calculations are performed using a program package like Gaussian. The chosen methodology is designed for robustness and predictive accuracy.

Protocol for Quantum Chemical Calculations:

-

Geometry Optimization: The initial molecular structure of 9E-CBZ-3CA is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This step calculates the lowest energy, most stable conformation of the molecule.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7] The calculated frequencies are scaled by a standard factor (~0.967) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR data.[3]

-

Electronic Property Calculation:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which simulate the UV-Vis absorption spectrum.[11]

-

Frontier Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure.[3]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution and predict reactive sites.[12]

-

Below is a diagram illustrating the comprehensive workflow, highlighting the interplay between experimental and theoretical arms of the investigation.

Caption: Integrated workflow for the analysis of 9E-CBZ-3CA.

Results and Discussion: Synthesizing Theory and Experiment

This section details the expected results, demonstrating how computational data provides a framework for understanding experimental observations.

Molecular Geometry

The DFT optimization reveals a nearly planar carbazole ring system, with the ethyl and carboxylic acid groups introducing specific bond angles and lengths.[13] The planarity of the carbazole core is crucial for the π-π stacking interactions that govern its properties in the solid state.[13][14] The carboxylic acid group is expected to be slightly twisted out of the plane of the carbazole ring to minimize steric hindrance.

Vibrational Analysis (FT-IR)

The power of the hybrid approach is most evident in vibrational analysis. The calculated spectrum serves as a definitive guide for assigning the peaks observed in the experimental FT-IR spectrum.

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Theoretical Assignment Rationale |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong, broad absorption due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | High-frequency stretches characteristic of the carbazole ring.[15] |

| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of the N-ethyl group.[5] |

| C=O Stretch (Carboxylic Acid) | ~1700 | Intense absorption from the carbonyl group, a key identifier.[16] |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands corresponding to the vibrations of the carbazole skeleton.[15] |

| C-N Stretch | 1360-1250 | Stretching vibration of the bond between the nitrogen and the aromatic ring. |

| C-O Stretch / O-H Bend | 1300-1200 | Coupled vibrations involving the carboxylic acid group. |

This correlation between theoretical and experimental frequencies validates the accuracy of the computational model.

Caption: Logic of using DFT to validate FT-IR spectral assignments.

Electronic Properties: UV-Vis and Frontier Molecular Orbitals

The electronic properties dictate the photophysical behavior of 9E-CBZ-3CA. The HOMO and LUMO are central to understanding electronic transitions.

-

HOMO: The highest occupied molecular orbital is predicted to be delocalized primarily over the electron-rich carbazole ring system and the nitrogen atom. This region acts as the primary electron donor.[11]

-

LUMO: The lowest unoccupied molecular orbital is expected to be concentrated on the electron-withdrawing carboxylic acid group and the adjacent benzene ring of the carbazole.[11]

This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor molecule and is responsible for an intramolecular charge transfer (ICT) upon photoexcitation.[17] The experimental UV-Vis spectrum of carbazole derivatives typically shows strong absorption bands below 400 nm, which are attributed to π–π* transitions within the aromatic system.[5][18] TD-DFT calculations allow for the precise assignment of these bands to specific electronic transitions, primarily the HOMO→LUMO transition.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential.[19] |

| ELUMO | ~ -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity.[19] |

| Energy Gap (ΔE) | ~ 3.7 eV | Crucial for determining electronic properties, color, and reactivity.[20] |

A smaller HOMO-LUMO gap generally implies that less energy is required to excite the molecule, often leading to a red-shift in the absorption spectrum.[20]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool for predicting chemical reactivity.[12] It provides an intuitive color-coded guide to the charge distribution across the molecule.

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For 9E-CBZ-3CA, the most negative potential will be localized on the oxygen atoms of the carboxylic acid group.[12]

-

Blue Regions (Positive Potential): These areas are electron-deficient and are targets for nucleophilic attack. The most positive potential is expected on the acidic hydrogen of the hydroxyl group.[12]

-

Green Regions (Neutral Potential): These areas, such as the carbazole ring's carbon framework, are relatively neutral.

The MEP map is invaluable for drug development, as it helps predict how the molecule might interact with biological targets like protein binding sites.

Conclusion